molecular formula C24H18N4O2S3 B2612965 N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 864859-93-8

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-6-carboxamide

Numéro de catalogue: B2612965
Numéro CAS: 864859-93-8
Poids moléculaire: 490.61
Clé InChI: KAYSGOKMBBXANL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-6-carboxamide is a structurally complex heterocyclic compound featuring a fused thieno[2,3-c]pyridine core substituted with acetyl and benzothiazole moieties. The acetyl group may enhance solubility, while the rigid bicyclic framework could influence binding affinity and metabolic stability.

Propriétés

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2S3/c1-13(29)28-9-8-15-20(11-28)33-24(21(15)23-26-17-4-2-3-5-18(17)32-23)27-22(30)14-6-7-16-19(10-14)31-12-25-16/h2-7,10,12H,8-9,11H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYSGOKMBBXANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(C=C5)N=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological applications based on recent research findings.

1. Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes thienopyridine and benzothiazole moieties. The molecular formula is C24H18N4O2S2C_{24}H_{18}N_4O_2S_2 with a molecular weight of 478.56 g/mol. The synthesis typically involves multiple steps that may include reactions with organic solvents and catalysts to optimize yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : It has been shown to inhibit bacterial growth by targeting essential enzymes involved in cellular processes. This mechanism may involve the disruption of cell wall synthesis or interference with metabolic pathways .
  • Anticancer Properties : Research indicates that the compound can induce apoptosis in cancer cells and inhibit cell proliferation through the modulation of specific signaling pathways. This includes the activation of caspases and the inhibition of cell cycle progression .

3.1 Antimicrobial Activity

Studies have demonstrated that N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-6-carboxamide exhibits potent antimicrobial properties against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Candida albicans4 μg/mL

This table summarizes the MIC values indicating the effectiveness of the compound against selected microbial strains .

3.2 Anticancer Activity

The compound has been evaluated for its anticancer potential through various in vitro studies:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)

The results indicated a significant reduction in cell viability at concentrations as low as 10 μM, demonstrating its potential as a therapeutic agent .

Case Study 1: Anticancer Screening

A study conducted by Walid Fayad et al., involved screening a library of compounds on multicellular spheroids to identify novel anticancer agents. N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-6-carboxamide was highlighted for its ability to significantly inhibit tumor growth in vitro compared to control groups .

Case Study 2: Neurotoxicity Assessment

In a separate study focused on neurotoxicity and CNS depressant effects, compounds similar to N-[6-acetyl... ] were evaluated for safety profiles. The results indicated minimal neurotoxic effects while maintaining efficacy in anticonvulsant activity .

5. Conclusion

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-6-carboxamide shows promising biological activities with potential applications in antimicrobial and anticancer therapies. Ongoing research is essential to fully elucidate its mechanisms of action and establish clinical relevance.

Applications De Recherche Scientifique

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for further drug development.

Anticancer Activity

Research indicates that this compound may have potential anticancer properties. Studies have shown that derivatives of benzothiazole compounds can inhibit key enzymes involved in cancer cell proliferation and survival pathways. Specifically, N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-6-carboxamide has been observed to enhance the cytotoxic effects of chemotherapeutic agents like methylmethane sulfonate and temozolomide in various cancer cell lines through the inhibition of apurinic/apyrimidinic endonuclease 1 (APE1) .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Benzothiazole derivatives are known for their broad-spectrum antimicrobial properties. Preliminary studies suggest that this specific compound may exhibit inhibitory effects against a variety of bacterial and fungal strains, warranting further investigation into its mechanism of action .

In Vitro Studies

In vitro studies have demonstrated that the compound significantly inhibits APE1 activity in HeLa cells, leading to increased sensitivity to alkylating agents. This suggests a potential role in combination therapies for cancer treatment .

ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) profile of the compound has been evaluated in animal models. Results indicate favorable pharmacokinetic properties with good plasma and brain exposure following intraperitoneal administration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-6-carboxamide:

Modification Effect on Activity
Ethyl Group VariationAlters potency against APE1
Substituent on BenzothiazoleImpacts cytotoxicity enhancement with MMS/TMZ

Comparaison Avec Des Composés Similaires

Table 1: Physical and Spectroscopic Comparison

Compound Core Structure Key Substituents Melting Point (°C) IR (CN stretch, cm⁻¹) Molecular Formula (MW)
Target Compound Thieno[2,3-c]pyridine Acetyl, benzothiazole-amide N/A N/A N/A
11a () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene 243–246 2,219 C20H10N4O3S (386)
11b () Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene 213–215 2,209 C22H17N3O3S (403)

The absence of a nitrile (CN) group in the target compound differentiates its electronic profile from 11a/b, which exhibit strong CN stretches near 2,210 cm⁻¹ . The higher melting points of 11a/b (213–246°C) suggest greater crystallinity compared to the target compound’s likely amorphous nature due to its flexible dihydro-4H-thienopyridine moiety.

Benzothiazolone Derivatives ()

The synthesis of 6-Acetyl-3-(3-aminopropyl)benzo-[d]thiazol-2(3H)-one () highlights methodologies for functionalizing benzothiazole rings. While the target compound features a benzothiazole-amide linkage, this derivative incorporates a benzothiazolone (cyclic amide) with a 3-aminopropyl side chain. The use of K₂CO₃ and acetone in its synthesis contrasts with the acetic anhydride/acetic acid system employed for 11a/b, indicating divergent strategies for benzothiazole functionalization .

Benzothiazole-Amide Analogues ()

Compound 832674-14-3 (N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide) shares the benzothiazole-amide motif with the target compound. However, its substituents—ethoxy and tetrafluoropropoxy groups—impart distinct physicochemical properties. The fluorinated side chain likely enhances lipophilicity and metabolic resistance compared to the acetyl group in the target compound .

Table 2: Substituent Effects on Solubility and Bioactivity

Compound Substituents Predicted Solubility Potential Application
Target Compound Acetyl, dihydrothienopyridine Moderate Kinase inhibition, CNS targets
832674-14-3 Ethoxy, tetrafluoropropoxy Low Antiviral, antimicrobial
11b () 4-Cyanobenzylidene Low Anticancer, enzyme inhibition

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this compound, and what are the critical reaction parameters?

The synthesis of benzothiazole derivatives typically involves multi-step reactions. For example, condensation reactions using chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid under reflux (60–65°C for 2–3 hours) are effective for forming thiazolo-pyrimidine intermediates . Critical parameters include solvent choice (e.g., DMF/POCl₃ for Vilsmeier-Haack formylation), reaction time, and temperature control to avoid side products. Post-synthesis purification via column chromatography or crystallization (e.g., DMF/water) is essential for isolating high-purity products .

Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?

  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2,220 cm⁻¹, C=O at ~1,720 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms regiochemistry and substitution patterns. For instance, aromatic protons in the 6.5–8.0 ppm range and methyl groups at ~2.3 ppm .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 386 or 403 for related thiazolo-pyrimidines) .
  • X-ray crystallography : Resolves absolute stereochemistry and π-π/C–H···π interactions in crystal packing .

Advanced Research Questions

Q. How can computational methods enhance the design and optimization of this compound’s synthesis?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches can identify energetically favorable intermediates, while molecular docking predicts binding affinities for biological targets . Coupling computational models with high-throughput screening accelerates condition optimization (e.g., solvent, catalyst) .

Q. What strategies address discrepancies in reported biological activities of benzothiazole derivatives?

Contradictions in bioactivity data (e.g., antitumor vs. antifungal efficacy) may arise from assay variability (e.g., cell line specificity, concentration ranges). Researchers should:

  • Standardize assays using controls (e.g., reference drugs like cisplatin for cytotoxicity).
  • Validate results across multiple in vitro models (e.g., human cancer cell lines vs. microbial strains) .
  • Perform structure-activity relationship (SAR) studies to isolate key pharmacophores .

Q. What laboratory-scale reactor configurations improve yield in multi-step syntheses?

  • Microreactors : Enable precise temperature control and rapid mixing for exothermic steps (e.g., formylation).
  • Flow chemistry systems : Minimize side reactions in sequential steps (e.g., cyclization followed by acetylation) .
  • In-line analytics (e.g., HPLC) : Monitor reaction progress in real time .

Methodological Considerations

Q. How should researchers design experiments to evaluate antitumor activity?

  • Cell lines : Use panels (e.g., MCF-7, HeLa, A549) to assess selectivity.
  • Dose-response curves : Test concentrations from 1 nM to 100 µM.
  • Controls : Include positive (e.g., doxorubicin) and vehicle (DMSO) controls.
  • Mechanistic studies : Perform apoptosis assays (Annexin V/PI) and cell cycle analysis .

Q. What statistical approaches optimize synthetic condition screening?

Employ factorial design (e.g., Box-Behnken) to evaluate variables like temperature, solvent ratio, and catalyst loading. Response surface methodology (RSM) identifies optimal conditions with minimal experiments .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.